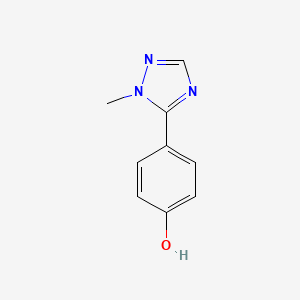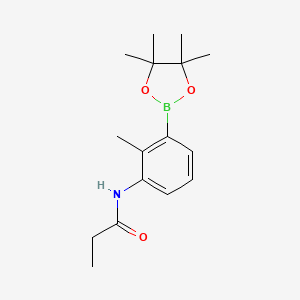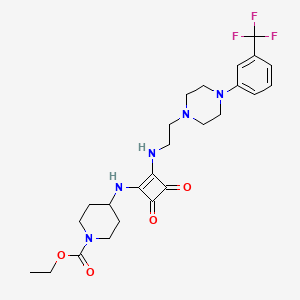
4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol
Overview
Description
“4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol” is a chemical compound that contains a phenol group and a 1,2,4-triazole group. The empirical formula is C8H7N3O and the molecular weight is 161.16 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol” has been established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving “4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol” have been studied in the context of its synthesis . The reactions typically involve the formation of the 1,2,4-triazole ring and the attachment of the phenol group.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol” can be inferred from its molecular structure and the NMR data .Scientific Research Applications
Anticancer Activity
1,2,4-Triazole derivatives have been extensively studied for their anticancer properties. The presence of the triazole ring can significantly enhance the cytotoxic activity against various cancer cell lines. For instance, novel 1,2,4-triazole derivatives have shown promising results against the Hela cell line, with some compounds exhibiting cytotoxic activity lower than 12 μM . This suggests that 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol could potentially be developed as an anticancer agent, targeting specific cancer cells while minimizing harm to normal cells.
Antimicrobial Properties
The triazole ring is known to possess strong antimicrobial properties. Research indicates that 1,2,4-triazole derivatives can be effective against a range of microbial infections, including antifungal and antibacterial activities . This makes 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol a candidate for the development of new antimicrobial drugs that could help combat resistant strains of bacteria and fungi.
Environmental Monitoring
4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol: has been identified as a marker of 1,1-dimethylhydrazine exposure in plants . This application is crucial for environmental monitoring, especially in areas affected by rocket fuel contamination. The ability to detect this compound in plant tissues can help assess the extent of environmental pollution and the impact of toxic substances on ecosystems.
Analgesic Effects
Compounds containing the 1,2,4-triazole motif have been associated with analgesic activities . This suggests that derivatives like 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol could be explored for their pain-relieving properties, potentially leading to the development of new pain management medications.
Anti-inflammatory Applications
The anti-inflammatory potential of 1,2,4-triazole derivatives is another area of interest. These compounds can be designed to target specific inflammatory pathways, offering a targeted approach to treating various inflammatory disorders . 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol could be modified to enhance its efficacy and selectivity for such applications.
Antidepressant and Antiviral Uses
The versatility of the 1,2,4-triazole ring extends to its use in antidepressant and antiviral drugs . Derivatives of this compound could be tailored to interact with neurological targets or to inhibit viral replication, providing a foundation for new therapies in these fields.
Antitubercular Activity
Tuberculosis remains a major global health challenge, and new antitubercular drugs are in high demand. 1,2,4-Triazole derivatives have shown potential in this area, with activities against Mycobacterium tuberculosis . Research into 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol could contribute to the discovery of novel treatments for tuberculosis.
Drug Design and Development
Finally, the structural flexibility and the ability of 1,2,4-triazole derivatives to form hydrogen bonds make them valuable scaffolds in drug design . 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol can be used as a building block for the synthesis of a wide range of pharmacologically active compounds, aiding in the development of drugs with improved pharmacokinetic and pharmacodynamic properties.
Future Directions
The future directions for research on “4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol” could involve further exploration of its synthesis, properties, and potential applications. For instance, the synthesis of novel 1,2,4-triazole derivatives has been reported as a promising direction for the development of more effective and potent anticancer agents .
properties
IUPAC Name |
4-(2-methyl-1,2,4-triazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-9(10-6-11-12)7-2-4-8(13)5-3-7/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJWXHNCFXFRGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B1487000.png)

![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1487003.png)




![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487012.png)